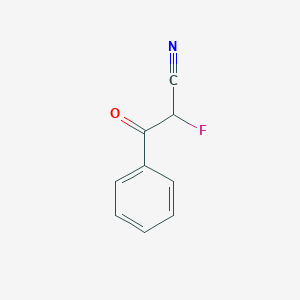

2-Fluoro-3-oxo-3-phenylpropanenitrile

Description

Historical Context and Evolution of Fluorine Chemistry

The journey of fluorine chemistry began long before the element itself was isolated. In the 16th century, Georgius Agricola described the mineral fluorite (calcium fluoride) as a flux used to lower the melting point of ores during smelting, coining a Latin term from which "fluorine" is derived. researchgate.net Hydrofluoric acid was discovered in the late 18th century, and its ability to etch glass was noted. wikipedia.org However, the extreme reactivity of elemental fluorine thwarted numerous attempts at its isolation for over a century, with several researchers, known as "fluorine martyrs," suffering injuries or death from their experiments. wikipedia.org

The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine (F₂) via the low-temperature electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride, an achievement for which he was later awarded the Nobel Prize in Chemistry. researchgate.netresearchgate.net Despite this success, the difficulty and hazards associated with handling fluorine gas meant that organofluorine chemistry remained a niche field. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a halogen exchange reaction. mdpi.com

Large-scale production of fluorine did not commence until World War II, driven by the needs of the Manhattan Project to produce uranium hexafluoride for uranium isotope separation. researchgate.netmdpi.com This industrial scale-up made fluorine and its compounds more accessible, paving the way for the development of major commercial products like Freon refrigerants and Teflon (polytetrafluoroethylene) by companies such as DuPont. researchgate.net This era marked the transition of fluorine from a laboratory curiosity to a vital industrial chemical, setting the stage for its widespread application in organic synthesis.

The Significance of Fluorine Incorporation in Organic Molecules

The incorporation of fluorine into organic molecules imparts unique and often highly beneficial properties due to the element's distinct characteristics. Fluorine is the most electronegative element, yet its atomic radius is similar to that of hydrogen. researchgate.netbldpharm.com This allows fluorine to replace hydrogen in a molecule without significant steric alteration while drastically changing the molecule's electronic properties. scispace.com

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which lends exceptional thermal and chemical stability to fluorinated compounds. mdpi.comscispace.comevitachem.com This stability is critical in designing durable materials and pharmaceuticals with increased metabolic resistance. In medicinal chemistry, the strategic placement of fluorine can enhance a drug's efficacy, bioavailability, and lipophilicity. evitachem.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. scispace.com

Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the reactivity of adjacent functional groups, providing a powerful tool for fine-tuning the chemical behavior of a molecule. These combined effects make organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers and liquid crystal displays. scispace.com

Overview of β-Keto Nitrile Chemistry and its Synthetic Utility

β-Keto nitriles are a class of organic compounds characterized by a ketone functional group and a nitrile functional group separated by a single carbon (the α-carbon). These compounds are highly versatile intermediates in organic synthesis, primarily because the α-carbon is activated by two adjacent electron-withdrawing groups, making its protons acidic and easily removed by a base. mdpi.comnih.gov This allows the formation of a stabilized carbanion that can act as a potent nucleophile in a wide range of chemical reactions.

One of the most well-known examples, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile), serves as a starting material for the synthesis of a vast array of heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. nih.gov Common synthetic strategies involving β-keto nitriles include:

Condensation Reactions: Reaction with aldehydes or ketones, often in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis. nih.gov

Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems. mdpi.comnih.gov

Acylation and Alkylation: The nucleophilic carbanion can be readily acylated or alkylated to build more complex carbon skeletons. nih.gov

The dual functionality of β-keto nitriles provides multiple reaction sites, allowing for sequential transformations to construct complex molecular frameworks, making them valuable precursors for pharmaceuticals and other biologically active molecules. nih.govnih.gov

The Unique Position of 2-Fluoro-3-oxo-3-phenylpropanenitrile as a Building Block

This compound occupies a unique position in synthetic chemistry by combining the established reactivity of the β-keto nitrile framework with the powerful influence of an α-fluorine substituent. This trifunctional molecule serves as a valuable building block for the synthesis of advanced, fluorine-containing target molecules.

The synthesis of this compound is typically achieved through the direct electrophilic fluorination of its non-fluorinated precursor, 3-oxo-3-phenylpropanenitrile. This reaction involves treating the starting β-keto nitrile, or its corresponding enolate, with an electrophilic fluorine source ("F+"). researchgate.netsapub.org A variety of modern reagents have been developed for this purpose, offering advantages in safety and selectivity over elemental fluorine. wikipedia.org

The presence of the α-fluoro substituent dramatically influences the molecule's properties and reactivity. The high electronegativity of fluorine enhances the acidity of the remaining α-proton, potentially modifying its reactivity profile in base-mediated reactions. More importantly, this compound serves as a synthon to introduce a fluorine atom adjacent to a carbonyl group, a common motif in many biologically active compounds. Any reaction utilizing the nucleophilic α-carbon or the electrophilic carbonyl and nitrile carbons will result in a product containing this valuable structural feature. This makes this compound a powerful tool for accessing complex, fluorinated heterocycles and other scaffolds relevant to pharmaceutical and agrochemical research.

Data Table: Electrophilic Fluorinating Agents for β-Dicarbonyl Compounds

The synthesis of this compound relies on electrophilic fluorination. The table below details common reagents used for the fluorination of active methylene (B1212753) compounds like β-keto nitriles.

| Reagent Name | Acronym | Structure | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | F-N(SO₂Ph)₂ | Highly effective, crystalline, and stable solid; widely used for fluorinating a variety of nucleophiles, including enolates. wikipedia.org |

| Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | F-TEDA-BF₄ | [Image of Selectfluor structure] | User-friendly, stable, and commercially available salt; one of the most common electrophilic fluorine sources. sapub.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Image of NFOBS structure] | A powerful neutral fluorinating agent. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-oxo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBUXQMYUUDVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501813 | |

| Record name | 2-Fluoro-3-oxo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343271-85-2 | |

| Record name | 2-Fluoro-3-oxo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-oxo-3-phenylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of 2 Fluoro 3 Oxo 3 Phenylpropanenitrile Analogs and Derivatives

Asymmetric Fluorination Techniques for Chiral α-Fluorinated β-Keto Systems

The creation of a chiral C-F bond in β-keto systems, such as analogs of 2-fluoro-3-oxo-3-phenylpropanenitrile, is predominantly achieved through electrophilic fluorination. This approach involves the reaction of a prochiral enol or enolate intermediate with an electrophilic fluorine source ("F+"). The key to achieving asymmetry is the use of a chiral catalyst that can effectively shield one face of the nucleophilic enolate, directing the incoming electrophile to the opposite face.

The most widely employed electrophilic fluorinating reagents are N-fluoro-containing compounds due to their stability and ease of handling. Among these, N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are the most common. These reagents deliver an electrophilic fluorine atom to a nucleophilic carbon center.

The general mechanism for catalytic asymmetric fluorination of a β-ketonitrile involves the initial formation of a chiral enolate. A chiral catalyst, which can be a Lewis acid or a Brønsted base, coordinates to the substrate. This coordination not only facilitates the formation of the enolate but also creates a chiral environment around it. The subsequent approach of the electrophilic fluorinating agent is sterically biased, leading to the preferential formation of one enantiomer of the α-fluorinated product. The choice of catalyst, fluorinating agent, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities.

Organocatalytic Approaches to Enantioselective Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis. For the α-fluorination of β-keto systems, two primary modes of activation are utilized: enamine catalysis and Brønsted base catalysis.

In enamine catalysis, a chiral primary or secondary amine reacts with the ketone moiety of the β-ketonitrile to form a transient chiral enamine. This enamine is more nucleophilic than the corresponding enol and reacts with the electrophilic fluorinating agent. The stereochemistry is controlled by the chiral backbone of the amine catalyst, which dictates the facial selectivity of the fluorination step. Cinchona alkaloids and their derivatives, particularly those functionalized with a primary amine group, have proven to be highly effective catalysts for the α-fluorination of cyclic ketones, achieving excellent enantioselectivities. princeton.edusemanticscholar.org While specific data for β-ketonitriles is limited, the principles are directly applicable.

Brønsted base catalysis, often employing bifunctional catalysts like cinchona alkaloids, involves the deprotonation of the β-ketonitrile to form a chiral ion pair. The catalyst's basic site abstracts the acidic α-proton, while another functional group on the catalyst, such as a hydroxyl or thiourea (B124793) group, can interact with the substrate or fluorinating agent through hydrogen bonding to control the stereochemical outcome. This dual activation model has been successfully applied to the fluorination of various carbonyl compounds.

Research into the organocatalytic fluorination of α-cyano esters, a closely related substrate class, has demonstrated the viability of this approach. For instance, chiral palladium complexes have been used to catalyze the fluorination of α-cyano esters with NFSI, affording the desired products in high yields and with excellent enantiomeric excesses (85–99% ee). nih.gov

Table 1: Organocatalytic Asymmetric Fluorination of β-Keto Ester/Cyanoacetate Analogs

| Substrate (Analog) | Catalyst | Fluorinating Agent | Solvent | Yield (%) | ee (%) |

| Ethyl 2-cyanophenylacetate | (R)-DM-SEGPHOS/Pd(OAc)₂ | NFSI | THF | 98 | 99 |

| Ethyl 2-cyano-2-(4-bromophenyl)acetate | (R)-DM-SEGPHOS/Pd(OAc)₂ | NFSI | THF | 99 | 97 |

| Ethyl 2-cyano-2-(naphthalen-2-yl)acetate | (R)-DM-SEGPHOS/Pd(OAc)₂ | NFSI | THF | 98 | 97 |

| 2-Phenyl-1,3-indandione | 9-Amino-9-deoxyepiquinine | NFSI | Toluene | 85 | 95 |

| Tetralone | Primary amine-cinchona alkaloid | NFSI | Dioxane | 78 | 98 |

Data extrapolated from studies on analogous α-cyano ester and cyclic ketone substrates. princeton.edunih.gov

Metal-Catalyzed Asymmetric Fluorination

Chiral metal complexes are highly effective catalysts for the enantioselective fluorination of β-dicarbonyl compounds. These catalysts typically function as Lewis acids, coordinating to the carbonyl group of the substrate. This coordination increases the acidity of the α-proton, facilitating enolate formation, and creates a rigid chiral environment that directs the attack of the electrophilic fluorinating agent. mdpi.com

A pioneering system in this field is the combination of a titanium(IV) catalyst with a chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand. These Ti-TADDOLate complexes catalyze the fluorination of β-ketoesters with reagents like Selectfluor®, producing α-fluorinated products with high enantiomeric excess. nih.gov The steric bulk of the TADDOL ligand effectively blocks one face of the titanium-enolate intermediate from the fluorinating agent.

In addition to titanium, complexes of other metals such as copper, palladium, and nickel have been successfully employed. Chiral bis(oxazoline) (BOX) ligands, when complexed with copper(II) salts, form potent Lewis acid catalysts for the fluorination of β-ketoesters. nih.gov Similarly, chiral BINAP ligands in complex with palladium have been used for the fluorination of β-ketoesters and α-cyano esters, achieving high levels of enantioselectivity. nih.gov These methods often require the presence of a base to facilitate the enolization of the substrate. nih.gov

Table 2: Metal-Catalyzed Asymmetric Fluorination of β-Keto Ester/Cyanoacetate Analogs

| Substrate (Analog) | Catalyst System | Fluorinating Agent | Solvent | Yield (%) | ee (%) |

| Ethyl benzoylacetate | TiCl₂(TADDOLato) | Selectfluor | MeCN | >80 | 90 |

| Ethyl 2-cyano-2-phenylacetate | PdCl₂((S)-BINAP) | NFSI | EtOH | 91 | 90 |

| tert-Butyl 2-oxocyclopentanecarboxylate | Cu(OTf)₂/(S,S)-t-Bu-BOX | NFSI | CH₂Cl₂ | 94 | 91 |

| Ethyl 2-cyano-2-(4-methoxyphenyl)acetate | PdCl₂((S)-BINAP) | NFSI | EtOH | 99 | 91 |

| Diethyl 2-methylmalonate | TiCl₂(TADDOLato) | Selectfluor | MeCN | 85 | 88 |

Data extrapolated from studies on analogous β-ketoester and α-cyano ester substrates. nih.gov

Biocatalytic Strategies for Stereocontrol

While direct enzymatic C-F bond formation on a β-ketonitrile is not a well-established strategy, biocatalysis offers powerful alternative methods for achieving stereocontrol in the synthesis of chiral α-fluoro-β-hydroxy compounds, which are direct derivatives of α-fluorinated β-keto systems. The primary approach involves the stereoselective reduction of the ketone moiety in a racemic α-fluoro-β-ketonitrile using enzymes, a process known as dynamic kinetic resolution (DKR).

In this strategy, a ketoreductase (KRED) enzyme reduces the prochiral ketone of the fluorinated substrate. As the substrate can racemize at the α-position under the reaction conditions (due to the acidity of the α-proton), the enzyme can selectively convert the entire racemic mixture into a single diastereomer of the corresponding α-fluoro-β-hydroxynitrile. Commercially available ketoreductases have been used to reduce racemic α-fluoro-β-ketoesters to α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edunih.gov These enzymes can be selected to produce either the syn or anti diastereomer, providing access to a range of stereoisomers. alaska.edu

This biocatalytic reduction is an effective method for controlling the stereochemistry at both the α-carbon (bearing the fluorine) and the β-carbon (bearing the newly formed hydroxyl group). The mild, aqueous reaction conditions and high selectivity of enzymes make this a valuable and environmentally friendly approach for synthesizing chiral fluorinated building blocks.

Table 3: Biocatalytic Reduction of α-Fluoro-β-Keto Ester Analogs

| Substrate (Analog) | Biocatalyst (Ketoreductase) | Product Diastereomer | de (%) | ee (%) |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-110 | anti (2S, 3S) | >99 | >99 |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-130 | syn (2S, 3R) | 95 | >99 |

| Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | KRED-110 | anti (2S, 3S) | >99 | >99 |

| Ethyl 2-fluoro-3-(4-chlorophenyl)-3-oxopropanoate | KRED-130 | syn (2S, 3R) | 92 | >99 |

Data derived from studies on analogous α-fluoro-β-ketoester substrates. alaska.edunih.govfrontiersin.org

Reactivity and Transformational Chemistry of 2 Fluoro 3 Oxo 3 Phenylpropanenitrile

Nucleophilic Reactions at the Carbonyl and Nitrile Centers

The carbonyl carbon in 2-Fluoro-3-oxo-3-phenylpropanenitrile is highly electrophilic due to the combined electron-withdrawing effects of the adjacent benzoyl group, the nitrile group, and the α-fluoro substituent. This enhanced electrophilicity makes it a prime target for nucleophilic attack. A wide range of nucleophiles, including alcohols, amines, and Grignard reagents, are expected to add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup.

The presence of the α-fluoro atom is known to increase the susceptibility of the carbonyl group to nucleophilic addition compared to its non-fluorinated analog, 3-oxo-3-phenylpropanenitrile. This is attributed to the inductive effect of fluorine, which further polarizes the C=O bond.

While the nitrile group is also an electrophilic center, its reactivity towards nucleophiles is generally lower than that of the activated ketone. Under forcing conditions, however, nucleophilic addition to the nitrile is possible, potentially leading to the formation of imines or, upon subsequent hydrolysis, ketones. In intramolecular reactions, the nitrile group can act as a nucleophile precursor after reduction or as an electrophile in cyclization reactions.

Cycloaddition Reactions and Their Regioselectivity

Although specific studies on the cycloaddition reactions of this compound are not extensively reported, its structural features suggest its potential participation in various cycloaddition reactions. The activated methylene (B1212753) group, once deprotonated, can generate a carbanion that could act as a nucleophilic partner in Michael additions, which are often precursors to cycloaddition cascades.

Furthermore, the molecule can be envisioned to participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles. For instance, reaction with azides could potentially lead to the formation of tetrazole derivatives, while reaction with nitrile oxides could yield oxadiazoles. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the dipolarophile and the dipole. The electron-withdrawing nature of the benzoyl, fluoro, and cyano groups would significantly influence the electronic character of the molecule, directing the regiochemical outcome of the cycloaddition.

Condensation Reactions with Multifunctional Reagents

A key aspect of the chemistry of β-ketonitriles is their condensation with multifunctional reagents to form a wide variety of heterocyclic compounds. This compound is expected to readily undergo condensation reactions with binucleophilic reagents such as hydrazines, hydroxylamine, and ureas.

These reactions typically initiate with the nucleophilic attack of one of the nucleophilic centers of the reagent on the highly electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and dehydration, leading to the formation of a stable heterocyclic ring. The presence of the α-fluoro substituent may influence the rate and outcome of these condensation reactions.

Utility in Heterocycle Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a range of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrazole Derivatives

One of the most well-established transformations of β-ketonitriles is their reaction with hydrazine (B178648) and its derivatives to yield pyrazoles. It is anticipated that this compound will react with hydrazine hydrate (B1144303) in a similar fashion to its non-fluorinated counterpart to produce 5-amino-4-fluoro-3-phenyl-1H-pyrazole. The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization to the aromatic pyrazole.

Table 1: Expected Synthesis of Pyrazole Derivatives from this compound

| Reagent | Product | Expected Yield (%) |

| Hydrazine hydrate | 5-Amino-4-fluoro-3-phenyl-1H-pyrazole | 85-95 |

| Phenylhydrazine | 5-Amino-4-fluoro-1,3-diphenyl-1H-pyrazole | 80-90 |

| Methylhydrazine | 5-Amino-4-fluoro-1-methyl-3-phenyl-1H-pyrazole | 82-92 |

Formation of Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from this compound is also a plausible transformation. For instance, a reaction analogous to the Paal-Knorr pyrrole synthesis could be envisioned. A patent describes a similar reaction where 2-fluoro-α-bromoacetophenone reacts with 3-oxopropionitrile to form a pyrrole derivative, suggesting that related fluorinated precursors can be utilized for pyrrole synthesis. sapub.org A potential route could involve the reaction of this compound with an α-amino ketone, leading to a highly substituted pyrrole.

Table 2: Potential Synthesis of Pyrrole Derivatives

| Reagent | Product | Reaction Type |

| α-Aminoacetophenone | 2-Amino-3-benzoyl-5-phenylpyrrole-4-carbonitrile | Hantzsch-type synthesis |

| Diethyl aminomalonate | Ethyl 2-amino-3-benzoyl-5-phenyl-1H-pyrrole-4-carboxylate | Multicomponent reaction |

Construction of Fused and Spirocyclic Heterocycles

The reactivity of this compound can be further exploited for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures. By choosing appropriate multifunctional reagents, it is possible to construct bicyclic and polycyclic frameworks. For example, reaction with a cyclic β-diketone in the presence of a base could potentially lead to a fused heterocyclic system through a sequence of condensation and cyclization reactions. Similarly, reactions with reagents containing both a nucleophilic center and a leaving group could initiate a cascade of reactions to form spirocyclic compounds. The versatility of this compound as a building block opens up avenues for the creation of novel and structurally diverse heterocyclic libraries.

Three-Component Reactions for Diverse Heterocyclic Scaffolds

Three-component reactions (3CRs), a type of multicomponent reaction (MCR), are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates atoms from all starting materials. chemguide.co.uk The structure of this compound, a β-ketonitrile, makes it an ideal candidate for such reactions, enabling the rapid assembly of diverse heterocyclic scaffolds. rsc.org

For instance, β-ketonitriles can undergo condensation reactions with aldehydes and various nitrogen-containing nucleophiles to yield a wide array of heterocyclic structures. A notable example is the three-component condensation of 3-ketonitriles, 2-unsubstituted imidazole (B134444) N-oxides, and aldehydes. This reaction proceeds under mild, catalyst-free conditions through a sequential Knoevenagel condensation followed by a Michael addition to produce functionalized imidazole derivatives. rsc.org

Another relevant transformation involves the reaction of β-ketonitriles with 4-fluorobenzaldehyde (B137897) and secondary cyclic amines. This process proceeds via a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom on the benzaldehyde (B42025) ring, demonstrating the ability of ketonitriles to participate in cascade reactions to build complex molecular architectures in a single pot. mdpi.com The versatility of β-ketonitriles in MCRs highlights the potential of this compound to serve as a key precursor for generating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Ketonitrile Type | Reactant 2 | Reactant 3 | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|---|---|

| β-Ketonitrile | Aldehyde | 2-Unsubstituted Imidazole N-oxide | 2-Functionalized Imidazole N-oxide | Knoevenagel / Michael Addition rsc.org |

| β-Ketonitrile | 4-Fluorobenzaldehyde | Cyclic Secondary Amine | 4-Aminobenzylidene-β-ketonitrile | Knoevenagel / SNAr mdpi.com |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine | Perfluorinated aryl source | Perfluoroaryl substituted 5-aminopyrazoles | Cyclocondensation mdpi.com |

| β-Ketonitrile | Aromatic Aldehyde | Malononitrile (B47326) | 2-(3-Oxo-1,3-diarylpropyl)malononitrile | Michael Addition Cascade |

Conversion of the Nitrile Functionality to Other Functional Groups (e.g., aldehydes, alcohols, amides, acids)

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical groups, significantly expanding its synthetic utility.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. lumenlearning.com

Amide Formation: Partial hydrolysis of the nitrile can be achieved under controlled acidic or basic conditions. For instance, heating a nitrile with a dilute acid or base can be stopped at the amide stage. chemguide.co.ukechemi.com Specific reagents, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid or an alkaline solution of hydrogen peroxide, can promote the selective conversion to the corresponding amide, 2-fluoro-3-oxo-3-phenylpropanamide. echemi.com

Carboxylic Acid Formation: Complete hydrolysis to a carboxylic acid occurs under more forcing conditions, typically by heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis directly yields the carboxylic acid (2-fluoro-3-oxo-3-phenylpropanoic acid) and an ammonium (B1175870) salt. libretexts.org Base-catalyzed hydrolysis initially forms the carboxylate salt, which must then be acidified in a separate step to liberate the free carboxylic acid. chemguide.co.uk

Reduction to Amines and Aldehydes: The nitrile group can also be reduced to form primary amines or, under specific conditions, aldehydes.

Amine Formation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles to primary amines. byjus.comlibretexts.org The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately yielding 2-fluoro-3-phenylpropane-1,3-diamine after an aqueous workup. libretexts.orgyoutube.com

Aldehyde Formation: The reduction of a nitrile can be stopped at the intermediate imine stage, which can then be hydrolyzed to an aldehyde. This partial reduction is typically accomplished using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comyoutube.com Subsequent aqueous workup would hydrolyze the intermediate imine to yield 2-fluoro-3-oxo-3-phenylpropanal.

| Target Functional Group | Typical Reagents and Conditions | Product |

|---|---|---|

| Amide | Controlled hydrolysis (e.g., H₂SO₄/TFA or H₂O₂/NaOH) echemi.com | 2-Fluoro-3-oxo-3-phenylpropanamide |

| Carboxylic Acid | Strong acid (e.g., aq. HCl, reflux) or strong base (e.g., aq. NaOH, reflux) followed by acidification chemguide.co.uklibretexts.org | 2-Fluoro-3-oxo-3-phenylpropanoic acid |

| Primary Amine | Strong reducing agent (e.g., LiAlH₄ in ether/THF), followed by aqueous workup byjus.comlibretexts.org | 2-Fluoro-3-phenylpropane-1,3-diamine |

| Aldehyde | Bulky reducing agent (e.g., DIBAL-H at low temp), followed by aqueous workup masterorganicchemistry.com | 2-Fluoro-3-oxo-3-phenylpropanal |

Michael Addition Reactions and Subsequent Transformations

The acidic α-hydrogen in this compound (due to the electron-withdrawing effects of the adjacent ketone and nitrile groups) allows it to readily form an enolate, which can act as a potent nucleophile in Michael (or conjugate) addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.org

A key study demonstrated the utility of the closely related compound, 3-oxo-3-phenylpropanenitrile, in Michael additions to linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones). mdpi.comnih.gov In the presence of a base such as sodium methoxide, the ketonitrile adds regioselectively to the double bond of the enynone system. mdpi.com This reaction proceeds to afford polyfunctional δ-diketones in good yields. mdpi.comresearchgate.net The process generates a new carbon-carbon bond and creates a complex adduct that is primed for further synthetic transformations. libretexts.org

The synthetic potential of these Michael adducts is significant, as they serve as versatile precursors for various heterocyclic compounds. mdpi.com For example, the δ-diketone products obtained from the Michael addition can undergo heterocyclization with hydrazine. mdpi.comnih.gov This subsequent transformation yields substituted 5,6-dihydro-4H-1,2-diazepines, demonstrating a powerful strategy for building complex ring systems from simple precursors. nih.gov Other potential transformations of the δ-diketone adducts include cyclization to form pyrylium (B1242799) salts or tetrahydropyrans. mdpi.com

| Enynone Substituent (Ar¹) | Enynone Substituent (Ar²) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ph | Ph | 4 | 98 |

| Ph | 4-Me-C₆H₄ | 4 | 98 |

| Ph | 4-MeO-C₆H₄ | 4 | 94 |

| Ph | 4-F-C₆H₄ | 5 | 97 |

| Ph | 4-Cl-C₆H₄ | 5 | 96 |

| 4-MeO-C₆H₄ | Ph | 26 | 53 |

Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 3 Oxo 3 Phenylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Fluoro-3-oxo-3-phenylpropanenitrile. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed portrait of the compound's connectivity and environment can be constructed.

In the ¹H NMR spectrum of this compound, the protons of the phenyl group are expected to appear as multiplets in the aromatic region, typically between δ 7.4 and 8.1 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing benzoyl group. The single proton on the α-carbon (the carbon adjacent to both the fluorine and the carbonyl group) is anticipated to be a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton would likely be significantly downfield, potentially in the range of δ 5.5-6.5 ppm, due to the deshielding effects of the adjacent fluorine, carbonyl, and nitrile groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | ~8.0 | Multiplet | |

| Phenyl-H (meta) | ~7.5 | Multiplet | |

| Phenyl-H (para) | ~7.6 | Multiplet | |

| -CH(F)- | ~6.0 | Doublet | ~45-55 (JH-F) |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of δ 185-195 ppm. The carbon of the nitrile group typically appears around δ 115-120 ppm. The carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The α-carbon, directly attached to the fluorine atom, will exhibit a characteristic doublet due to one-bond carbon-fluorine coupling (¹JC-F), with an expected chemical shift in the range of δ 85-95 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 188 | Singlet | |

| CN | 117 | Singlet | |

| Phenyl-C (ipso) | 135 | Singlet | |

| Phenyl-C (ortho) | 129 | Singlet | |

| Phenyl-C (meta) | 130 | Singlet | |

| Phenyl-C (para) | 134 | Singlet | |

| -CH(F)- | 90 | Doublet | ~180-250 (¹JC-F) |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a powerful technique for directly observing the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the adjacent proton on the α-carbon. The chemical shift of this fluorine atom is anticipated to be in a region characteristic of α-fluoroketones.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(F)- | -180 to -200 | Doublet | ~45-55 (JF-H) |

Note: The predicted values are referenced to a standard such as CFCl₃ and may vary depending on the specific reference and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₉H₆FNO), the expected exact mass can be calculated and compared to the experimental value.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₇FNO⁺ | 164.0506 |

| [M+Na]⁺ | C₉H₆FNNaO⁺ | 186.0325 |

Note: These values represent the predicted monoisotopic masses for the protonated and sodiated molecular ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are introduced into the mass spectrometer. For this compound, GC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum of the eluted compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Key fragmentation pathways would likely involve the loss of small molecules such as CO, HCN, or HF, as well as cleavage of the bond between the carbonyl group and the α-carbon, leading to characteristic fragment ions like the benzoyl cation (m/z 105).

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 163 | [C₉H₆FNO]⁺ (Molecular Ion) |

| 135 | [M - CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the nitrile, ketone, phenyl ring, and the carbon-fluorine bond.

Nitrile (C≡N) Stretching: The nitrile group is characterized by a strong and sharp absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.comopenstax.org Aromatic nitriles, where the nitrile group is conjugated with the phenyl ring, typically absorb at the lower end of this range, around 2230 cm⁻¹. openstax.org

Ketone (C=O) Stretching: The carbonyl group of the ketone is expected to produce a strong absorption band. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.com However, conjugation with the phenyl ring in this compound would be expected to lower this frequency to the 1685-1700 cm⁻¹ range. orgchemboulder.comlibretexts.org

Phenyl Group (C=C and C-H) Vibrations: The presence of the phenyl group will give rise to several characteristic absorptions. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org Aromatic C-H stretching is expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. libretexts.org Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring and are typically observed between 650 and 1000 cm⁻¹. libretexts.org

Carbon-Fluorine (C-F) Stretching: The C-F bond is known to absorb strongly in the fingerprint region of the IR spectrum, typically in the range of 1000-1400 cm⁻¹. wpmucdn.com The exact position can be influenced by the surrounding molecular structure.

The expected IR absorption bands for this compound are summarized in the interactive data table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2220 - 2260 | Strong |

| Ketone (C=O, conjugated) | 1685 - 1700 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Weak |

| Aromatic C-H Bending | 650 - 1000 | Medium |

| Carbon-Fluorine (C-F) | 1000 - 1400 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This data is then compared with the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

The molecular formula for this compound is C₉H₆FNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), fluorine (19.00 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

The calculated theoretical elemental composition for this compound is presented in the following interactive data table.

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 66.26 |

| Hydrogen | H | 1.008 | 3.71 |

| Fluorine | F | 19.00 | 11.65 |

| Nitrogen | N | 14.01 | 8.59 |

| Oxygen | O | 16.00 | 9.81 |

Experimental values obtained from elemental analysis should ideally be within ±0.4% of these theoretical values to confirm the compound's identity and purity.

Advanced Surface and Bulk Characterization Techniques (e.g., XPS, SEM-EDX) for Fluorinated Compounds

Beyond routine spectroscopic and analytical methods, advanced techniques can provide deeper insights into the surface and bulk properties of fluorinated compounds like this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be particularly valuable for confirming the presence and chemical environment of fluorine. The F 1s binding energy provides a clear signal for fluorine, and shifts in this binding energy can offer information about the C-F bond. xpsfitting.com XPS can also quantify the surface elemental composition, which can be compared with the bulk composition determined by elemental analysis to assess surface purity.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution imaging of the surface topography of a material. When coupled with EDX, it allows for the elemental analysis of a specific area of the sample. SEM-EDX can map the distribution of elements on the surface of this compound, confirming the homogeneity of the compound. However, it is important to note that electron beam irradiation during SEM-EDX analysis can sometimes induce fluorine mobility in organic samples, which could potentially affect the accuracy of quantitative measurements. uq.edu.auacs.org Careful optimization of analytical parameters is therefore crucial when analyzing fluorinated organic compounds with this technique.

Computational and Mechanistic Investigations of 2 Fluoro 3 Oxo 3 Phenylpropanenitrile Reactions

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structure and reaction mechanisms. While specific DFT studies on the reaction mechanisms of 2-Fluoro-3-oxo-3-phenylpropanenitrile are not abundant in the current literature, the principles derived from studies on analogous compounds, such as β-ketonitriles and α-fluoroketones, can be applied to understand its reactivity.

For instance, DFT studies on β-ketonitriles have been employed to investigate their tautomeric equilibria and reactivity. These studies often focus on the keto-enol tautomerism, which is a crucial aspect of the reactivity of active methylene (B1212753) compounds. The presence of the electron-withdrawing nitrile and phenyl groups in this compound is expected to influence the acidity of the α-proton and the stability of the corresponding enolate. The introduction of a fluorine atom at the α-position further complicates this electronic interplay.

DFT calculations can be used to model the reaction pathways of this compound with various reagents. For example, in a nucleophilic addition to the carbonyl group, DFT can elucidate the trajectory of the nucleophile, the changes in bond lengths and angles, and the energies of the intermediates and transition states. Similarly, for reactions involving the nitrile group or the α-carbon, DFT can provide a detailed picture of the reaction mechanism, including the potential for competing reaction pathways.

A plausible reaction mechanism for the fluorination of active methylene compounds, which is relevant to the synthesis of this compound, involves the deprotonation of the starting material to form an enolate, followed by an electrophilic attack by a fluorine source cas.cn. DFT calculations can model this process, providing insights into the role of the base and the nature of the fluorinating agent cas.cn.

Transition State Analysis and Energy Profiles

The elucidation of a reaction mechanism is incomplete without the characterization of its transition states and the corresponding energy profile. Transition state theory provides the framework for understanding reaction rates based on the properties of the transition state structure. Computational methods, particularly DFT, are instrumental in locating and characterizing these fleeting structures.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or substitution at the α-carbon, transition state analysis can reveal crucial information about the reaction kinetics. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

A hypothetical energy profile for a reaction of this compound can be constructed using DFT calculations. This profile would map the energy of the system as it progresses along the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products. For example, in a nucleophilic addition reaction, the profile would show the initial formation of a reactant-nucleophile complex, the transition state for the bond formation, the tetrahedral intermediate, and finally the product.

Studies on related α-fluorinated compounds have shown that the presence of fluorine can significantly influence the energy profile of a reaction. The high electronegativity of fluorine can stabilize or destabilize transition states through inductive and stereoelectronic effects, thereby altering the reaction pathway and rate. For instance, in the context of NHC-catalyzed fluorination, DFT studies have been used to map out the energy profiles for the formation of α-fluorinated products researchgate.net.

Prediction and Rationalization of Stereochemical Outcomes

The stereochemistry of a reaction's product is a critical aspect, particularly in the synthesis of chiral molecules. Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of reactions. For this compound, which possesses a stereocenter at the α-carbon, understanding the factors that control the stereoselectivity of its reactions is of great importance.

Theoretical models, such as the Felkin-Anh and Cieplak models, have been developed to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds organicchemistrydata.org. These models consider the steric and electronic interactions between the incoming nucleophile and the substituents around the carbonyl group. DFT calculations can be used to refine and quantify the predictions of these models by explicitly calculating the energies of the different transition states leading to the various stereoisomers.

For instance, in the reduction of the carbonyl group of this compound with a hydride reagent, two diastereomeric alcohols can be formed. DFT calculations can be used to model the approach of the hydride from both faces of the carbonyl plane. The calculated energy difference between the two corresponding transition states would provide a prediction of the diastereomeric ratio of the product. These calculations would take into account the conformational preferences of the molecule and the steric hindrance posed by the phenyl, nitrile, and fluorine substituents.

Furthermore, computational studies can aid in the design of stereoselective reactions. By understanding the factors that govern the stereochemical outcome, it is possible to rationally choose reagents and reaction conditions that favor the formation of a desired stereoisomer. For example, in organocatalyzed reactions, DFT can be used to model the interaction between the substrate, the catalyst, and the reagent to explain the observed enantioselectivity nih.gov.

Electronic Structure Analysis and Reactivity Descriptors

Molecular orbital (MO) theory provides a framework for understanding the electronic structure in terms of the distribution of electrons in various energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are involved in many chemical reactions. The energy and shape of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO is related to its electrophilicity. DFT calculations can provide detailed information about the HOMO-LUMO gap and the spatial distribution of these frontier orbitals, which can be used to predict the most likely sites for electrophilic and nucleophilic attack nih.gov.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, provide a quantitative measure of a molecule's reactivity nih.gov. These descriptors can be calculated from the electronic structure and can be used to predict the regioselectivity of reactions. For this compound, these descriptors could identify the relative reactivity of the carbonyl carbon, the α-carbon, and the nitrile carbon towards different types of reagents. For example, the Fukui function can pinpoint the atoms that are most susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool for analyzing the electronic structure. NBO analysis can provide insights into the nature of the chemical bonds, the hybridization of atoms, and the delocalization of electron density through hyperconjugative interactions nih.gov. For this compound, NBO analysis could reveal the extent of conjugation between the phenyl ring and the carbonyl group, and the influence of the fluorine atom on the electronic structure of the adjacent C-C and C=O bonds.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity and physical properties. This compound has several rotatable bonds, leading to a variety of possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Computational methods are widely used for conformational analysis. By systematically rotating the dihedral angles of the molecule and calculating the energy at each point, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For this compound, the key dihedral angles to consider are those around the Cα-C(O) bond and the C(O)-Ph bond. The rotation around the Cα-C(O) bond will determine the relative orientation of the fluorine and nitrile groups with respect to the carbonyl group. Studies on α-fluoroketones have shown that the conformational preferences are influenced by a balance of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. The presence of the bulky phenyl group and the linear nitrile group will also impose significant steric constraints on the possible conformations.

The rotation around the C(O)-Ph bond will determine the orientation of the phenyl ring relative to the rest of the molecule. Conjugation between the phenyl ring's π-system and the carbonyl group's π-system is expected to favor a planar arrangement. However, steric interactions with the α-substituents may lead to a twisted conformation. Computational studies on fluorinated benzyl alcohol derivatives have shown that fluorine substitution can significantly influence the conformational landscape nih.gov.

The relative populations of the different conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution. This information is important because the reactivity of the molecule may depend on its conformation. For example, the accessibility of the carbonyl group to a nucleophile may be different in different conformers.

Below is an interactive data table summarizing hypothetical conformational analysis data for this compound, based on principles from related compounds.

| Dihedral Angle (F-Cα-C(O)-Ph) | Dihedral Angle (Cα-C(O)-Ph-C) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar) | 0° | 1.5 | 10 |

| 60° (syn-clinal) | 30° | 0.5 | 35 |

| 120° (anti-clinal) | 60° | 0.0 | 50 |

| 180° (anti-periplanar) | 90° | 2.0 | 5 |

Table 1. Hypothetical Conformational Analysis Data for this compound. This table presents a simplified, hypothetical dataset to illustrate the type of information that can be obtained from a computational conformational analysis. The actual values would require specific DFT calculations.

Applications of 2 Fluoro 3 Oxo 3 Phenylpropanenitrile As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

2-Fluoro-3-oxo-3-phenylpropanenitrile serves as a valuable precursor for synthesizing more intricate organic structures due to the reactivity of its multiple functional groups. The non-fluorinated parent compound, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile), is widely used as a versatile building block. mdpi.comchemscene.com For instance, it participates in Michael addition reactions with linear conjugated enynones to produce polyfunctional δ-diketones. mdpi.comnih.gov These diketones are, in turn, important precursors for various heterocyclic compounds, such as 5,6-dihydro-4H-1,2-diazepines, which can be formed via heterocyclization with hydrazine (B178648). mdpi.comnih.gov

The introduction of a fluorine atom at the α-position in this compound modifies the acidity and reactivity of the α-carbon, opening pathways to fluorinated analogs of these complex molecules. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon and influences the nucleophilicity of the adjacent carbanion when formed. This allows the compound to be used in reactions to construct fluorinated heterocycles, which are of significant interest in medicinal chemistry. For example, related β-ketonitriles are used in the synthesis of pyrrole (B145914) derivatives. A patented method describes the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which involves the reaction of 2-fluoro-α-bromoacetophenone with 3-oxopropionitrile. google.com This highlights the utility of the core β-ketonitrile structure in building heterocyclic systems.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Resulting Molecular Scaffold |

|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated carbonyl compounds |

| Michael Addition | α,β-Unsaturated compounds | Polyfunctional ketones/nitriles |

| Cyclocondensation | Hydrazines, Amidines | Fluorinated Pyrazoles, Pyrimidines |

Scaffold for Diversity-Oriented Synthesis of Organofluorine Compounds

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov DOS strategies often employ versatile molecular scaffolds that can be elaborated through various reaction pathways to yield a wide range of distinct molecular architectures. nih.gov

This compound is an ideal scaffold for the DOS of organofluorine compounds. beilstein-journals.org Its trifunctional nature allows for selective, stepwise reactions. A "branching" reaction pathway can be envisioned where each functional group serves as a handle for diversification:

The Ketone: Can undergo reactions such as Wittig olefination, reductive amination, or additions of organometallic reagents to modify the core structure.

The Nitrile: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles.

The α-Fluoro Methine Group: The acidic proton can be removed to form a stabilized carbanion, which can then be alkylated or acylated, introducing further diversity.

This multi-directional reactivity allows a single starting material to be converted into a library of compounds with significant skeletal and functional group diversity. rsc.org The pre-installed fluorine atom ensures that all resulting molecules belong to the valuable class of organofluorine compounds, which are highly sought after in pharmaceutical and agrochemical research. beilstein-journals.org

Building Block for Chemically Functional Bioactive Molecule Analogs (Focus on synthesis, not biological testing outcomes)

The synthesis of analogs of known bioactive molecules is a cornerstone of medicinal chemistry. Introducing fluorine into these structures is a common tactic to modulate their properties. This compound provides a direct route to fluorinated analogs of various heterocyclic scaffolds found in biologically active compounds.

Multicomponent reactions (MCRs) are a powerful tool for rapidly constructing complex molecules, including those with biological relevance. nih.gov Many MCRs utilize β-dicarbonyl or related synthons. For example, one-pot cyclocondensation reactions between β-aryloxyquinoline-3-carbaldehydes, 4-hydroxycoumarins, and malononitrile (B47326) have been used to synthesize pyrano[3,2-c]chromene derivatives. nih.gov

By analogy, this compound can be employed in similar MCRs to generate fluorinated versions of bioactive heterocyclic systems. For instance, it could be used in a modified Gewald reaction or similar condensations to synthesize fluorinated thiophenes, pyrazoles, or pyrimidines. The synthesis of complex biquinoline-carbonitrile derivatives has been achieved through a one-pot condensation involving 2-fluoroquinoline-3-carbaldehyde, enaminones, and malononitrile, demonstrating the feasibility of incorporating fluorinated building blocks into complex heterocyclic structures. researchgate.net The use of this compound in such synthetic strategies allows for the direct incorporation of a fluorine atom at a key position, providing access to novel chemical space for drug discovery programs.

Role in Developing Enzyme Probes and Related Chemical Tools

Chemical probes are essential tools for studying biological systems, and enzyme probes, in particular, help in understanding enzyme function and identifying potential drug targets. The structural motifs within this compound suggest its potential as a starting point for the design of such chemical tools.

The α-fluoroketone moiety is a known pharmacophore that can act as an electrophilic "warhead" for covalent enzyme inhibition. The fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues (such as serine, threonine, or cysteine) in an enzyme's active site. This can lead to the formation of a stable, covalent hemiacetal or hemithioacetal adduct, resulting in irreversible inhibition. This mechanism is a well-established strategy for designing potent and selective enzyme inhibitors and activity-based probes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-oxo-3-phenylpropanenitrile |

| 5,6-dihydro-4H-1,2-diazepine |

| 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde |

| 2-fluoro-α-bromoacetophenone |

| 3-oxopropionitrile |

| β-aryloxyquinoline-3-carbaldehyde |

| 4-hydroxycoumarin |

| malononitrile |

| pyrano[3,2-c]chromene |

Emerging Research Directions and Future Perspectives in 2 Fluoro 3 Oxo 3 Phenylpropanenitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 2-fluoro-3-oxo-3-phenylpropanenitrile, research is anticipated to move beyond traditional synthetic methods towards greener and more atom-economical routes.

Current approaches to analogous α-fluorinated carbonyl compounds often rely on electrophilic fluorinating agents, some of which can be hazardous and generate significant waste. nih.gov Future synthetic strategies are expected to focus on:

Catalytic Enantioselective Fluorination: The development of catalytic systems, employing earth-abundant metals or organocatalysts, for the direct asymmetric fluorination of 3-oxo-3-phenylpropanenitrile would be a significant advancement. This would provide enantiomerically enriched this compound, crucial for applications in medicinal chemistry.

Green Solvents and Reaction Conditions: A shift towards the use of benign solvents such as water, ionic liquids, or deep eutectic solvents is expected. organic-chemistry.org Furthermore, energy-efficient reaction conditions, potentially utilizing microwave or photochemical activation, could enhance the sustainability of the synthesis. For instance, the synthesis of β-ketonitriles has been successfully demonstrated under microwave conditions, significantly reducing reaction times. utsa.edu

Alternative Fluorinating Reagents: Exploration of nucleophilic fluorinating agents in combination with novel activation strategies could provide a safer and more selective route to α-fluorination. springernature.com This approach, which involves a polarity reversal (umpolung) of the typical enolate reactivity, has been successfully applied to the α-fluorination of amides and could be adapted for β-ketonitriles. springernature.comresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Fluorination | Use of chiral catalysts (metal-based or organocatalysts). | Access to enantiomerically pure products, high atom economy. |

| Green Chemistry Approaches | Utilization of sustainable solvents (e.g., water, ionic liquids), and energy-efficient methods (e.g., microwave, photochemistry). | Reduced environmental impact, enhanced safety, and potentially lower costs. |

| Nucleophilic Fluorination | Employment of nucleophilic fluoride (B91410) sources with umpolung strategies. | Milder reaction conditions, improved selectivity, and avoidance of hazardous electrophilic reagents. |

Exploration of Unprecedented Reactivity Patterns

The presence of the electron-withdrawing fluorine atom at the α-position significantly modulates the electronic properties and reactivity of the β-ketonitrile scaffold. Future research will likely focus on leveraging this unique reactivity to forge novel molecular frameworks.

Fluorine as a Control Element: The conformational preferences of α-fluoroketones can differ significantly from their chlorinated and brominated counterparts, which can lead to unexpected stereochemical outcomes in reactions. beilstein-journals.orgnih.gov Computational and experimental studies could unravel these subtleties for this compound, enabling its use in diastereoselective transformations.

Novel Cyclization Strategies: β-Ketonitriles are versatile precursors for the synthesis of various heterocycles. nih.gov The fluorine substituent in this compound can be exploited to direct cyclization reactions in new ways, potentially leading to the discovery of novel fluorinated heterocyclic scaffolds with interesting biological properties. Research in this area could involve multicomponent reactions where the fluorinated building block is a key component. acs.org

Asymmetric Transformations: The acidic α-proton and the electrophilic carbonyl group make this compound an ideal substrate for a range of asymmetric transformations. Future work will likely involve the development of catalytic enantioselective reactions, such as Michael additions, aldol (B89426) reactions, and allylic alkylations, using the fluorinated ketonitrile as a prochiral nucleophile or electrophile.

Integration into Flow Chemistry and Automation Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals and pharmaceuticals. bohrium.com The synthesis and application of this compound are well-suited for these modern technologies.

Enhanced Safety and Scalability: Fluorination reactions can be highly exothermic and may involve hazardous reagents. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, particularly during scale-up. beilstein-journals.orgrsc.orgmit.edu The contained environment of a flow system is ideal for handling potentially toxic fluorine-containing compounds.

Rapid Reaction Optimization: Automated platforms allow for high-throughput screening of reaction conditions, significantly accelerating the optimization of synthetic routes to and from this compound. This can lead to higher yields and purities in a shorter timeframe.

On-Demand Synthesis: The integration of synthesis and purification in a continuous flow setup allows for the on-demand production of this compound and its derivatives. This is particularly advantageous for producing radiolabeled analogues for applications in positron emission tomography (PET), where the short half-life of isotopes like fluorine-18 (B77423) necessitates rapid and automated synthesis. nih.govresearchgate.netrsc.org

| Technology | Application to this compound | Benefits |

| Flow Chemistry | Synthesis of the compound and its subsequent transformations. | Improved safety, better reaction control, ease of scalability, and potential for higher yields. |

| Automated Synthesis | High-throughput optimization of reaction conditions and library synthesis. | Accelerated discovery and development, increased reproducibility, and reduced manual labor. |

| Integrated Systems | Combination of flow synthesis with in-line analysis (e.g., NMR, IR). | Real-time reaction monitoring, rapid optimization, and enhanced process understanding. |

Computational Design and Prediction of New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. fluorine1.ru For this compound, computational studies will play a pivotal role in guiding future research.

Understanding Reactivity and Selectivity: DFT calculations can provide insights into the electronic structure, bond energies, and transition states of reactions involving this compound. This can help in predicting the regioselectivity and stereoselectivity of its transformations and in designing catalysts that favor a desired outcome.

Rational Design of Novel Reactions: By modeling the interaction of this compound with various reagents and catalysts, it is possible to computationally screen for new and potentially unprecedented reactions. This in silico approach can save significant experimental time and resources.

Spectroscopic Characterization: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds derived from this compound.

Expanding the Scope of Complex Molecular Architectures Accessible

A key driver for the interest in novel building blocks like this compound is their potential to enable the synthesis of complex and biologically active molecules.

Fluorinated Analogues of Natural Products and Pharmaceuticals: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could serve as a key intermediate for the synthesis of fluorinated analogues of existing drugs and natural products, potentially leading to improved efficacy or metabolic stability.

Synthesis of Molecules with Fluorinated Quaternary Stereocenters: The development of methods for the stereoselective functionalization of this compound would provide access to molecules containing a chiral quaternary carbon center bearing a fluorine atom. nih.gov Such motifs are of great interest in medicinal chemistry due to their unique conformational constraints.

Access to Novel Fluorinated Heterocycles: As a versatile synthon, this compound can be used in cycloaddition and condensation reactions to construct a wide array of fluorinated heterocyclic systems. researchgate.netnih.gov The exploration of its reactivity with different reaction partners will undoubtedly expand the accessible chemical space of fluorine-containing compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Fluoro-3-oxo-3-phenylpropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated ketones (e.g., 3-(2-fluorophenyl)-3-oxopropanoate derivatives) may react with nitrile precursors under basic conditions . Optimizing stoichiometry (e.g., molar ratios of fluorinated aryl ketones to cyanide sources) and temperature (typically 60–80°C) is critical for minimizing side products like hydrolysis intermediates. Solvent polarity (e.g., DMF vs. THF) also impacts reaction kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- NMR : NMR (δ ≈ -110 ppm for aromatic F) and NMR (carbonyl C=O at ~190 ppm, nitrile CN at ~115 ppm) confirm functional groups .

- IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragments (e.g., loss of CO or F groups) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile and keto groups in fluorinated arylpropanenitriles?

- Methodological Answer :

- Nitrile Reactivity : The electron-withdrawing nitrile group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in cyclization or Grignard reactions). Computational studies (DFT) can model charge distribution and transition states .

- Fluorine Effects : The 2-fluoro substituent on the phenyl ring induces steric and electronic effects (e.g., meta-directing in electrophilic substitution), altering reaction pathways compared to non-fluorinated analogs .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during reactions with nucleophiles (e.g., amines or thiols) .

Q. How should researchers address contradictions in reported spectral data or synthetic yields for this compound?

- Methodological Answer :

- Data Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile or ethyl 3-(2-fluorophenyl)-3-oxopropanoate ).

- Reproducibility Checks :

- Vary reaction conditions (e.g., catalyst load, solvent drying) to identify sensitivity to moisture or oxygen.

- Use standardized purification protocols (e.g., column chromatography with silica gel vs. recrystallization).

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials, identifying outliers due to unoptimized parameters .

Q. What strategies are recommended for studying the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then monitor decomposition via HPLC.

- Identify degradation products (e.g., hydrolysis to amides or oxidation of the phenyl ring) using LC-MS .

- Long-Term Stability : Store aliquots in inert atmospheres (argon) at -20°C and assess purity monthly for 6–12 months.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.